(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid group.
Properties
Molecular Formula |
C8H9ClO2 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11)/t5?,6?,8-/m1/s1 |
InChI Key |
BVPVSEUOWYGHBO-NPWHJSNTSA-N |
Isomeric SMILES |
C1C2C[C@@](C1C=C2)(C(=O)O)Cl |
Canonical SMILES |
C1C2CC(C1C=C2)(C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with similar compounds such as:
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group.
2-Chlorobicyclo[2.2.1]heptane-2-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
